VEGFR2 Inhibitory Potency: Takeda-6d Exhibits ~40-Fold Greater Potency Than Sorafenib
Takeda-6d demonstrates substantially greater VEGFR2 inhibitory potency compared to the clinically approved multi-kinase inhibitor Sorafenib. In biochemical kinase assays, Takeda-6d inhibits VEGFR2 with an IC50 of 2.8 nM [1], whereas Sorafenib exhibits an IC50 of 90 nM against VEGFR2 [2]. This represents an approximately 32-fold difference in potency. Regorafenib, another comparator, inhibits VEGFR2 with an IC50 of 4.2 nM [2], making Takeda-6d approximately 1.5-fold more potent than Regorafenib on this target.
| Evidence Dimension | VEGFR2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.8 nM |
| Comparator Or Baseline | Sorafenib: IC50 = 90 nM; Regorafenib: IC50 = 4.2 nM |
| Quantified Difference | ~32-fold more potent than Sorafenib; ~1.5-fold more potent than Regorafenib |
| Conditions | Biochemical kinase activity assay using recombinant VEGFR2 |
Why This Matters
This potency differential enables lower compound consumption per experiment and provides a wider dynamic range for dose-response studies, directly impacting procurement economics and experimental design.
- [1] Takeda-6d Product Technical Datasheet. GlpBio. GC49700. Inhibits VEGFR2 (IC50 = 2.8 nM). View Source
- [2] Strumberg D, Schultheis B. Regorafenib and Sorafenib IC50 comparison table. Expert Opin Investig Drugs. 2012;21(6):879-889. PMC4109634 Table 1. View Source
